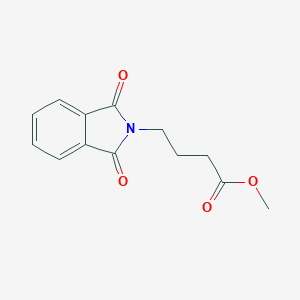![molecular formula C11H11N3O4 B172164 methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate CAS No. 134426-33-8](/img/structure/B172164.png)
methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a nitro group at the 5-position and a methyl group at the 1-position of the benzimidazole ring, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Methylation: The nitrated benzimidazole is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Esterification: Finally, the methylated benzimidazole is esterified with methyl chloroacetate in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed
Reduction: 2-(1-methyl-5-amino-1H-benzo[d]imidazol-2-yl)acetate.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetic acid.
Scientific Research Applications
Methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound can be used to study the effects of nitro and methyl substitutions on the biological activity of benzimidazole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate is not fully understood, but it is believed to involve the following:
Interaction with DNA: The compound may intercalate into DNA, disrupting its structure and function, leading to cell death.
Enzyme Inhibition: It may inhibit key enzymes involved in cellular processes, such as topoisomerases or kinases.
Generation of Reactive Oxygen Species (ROS): The nitro group can undergo redox cycling, generating ROS that cause oxidative damage to cellular components.
Comparison with Similar Compounds
Methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate can be compared with other benzimidazole derivatives, such as:
Metronidazole: A well-known antimicrobial agent with a similar nitroimidazole structure.
Tinidazole: Another nitroimidazole used to treat infections.
Ornidazole: Used for its antiprotozoal and antibacterial properties.
Uniqueness
The unique combination of a nitro group at the 5-position and a methyl group at the 1-position of the benzimidazole ring in this compound may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
methyl 2-(1-methyl-5-nitrobenzimidazol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-13-9-4-3-7(14(16)17)5-8(9)12-10(13)6-11(15)18-2/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFIYMDMIWIMHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
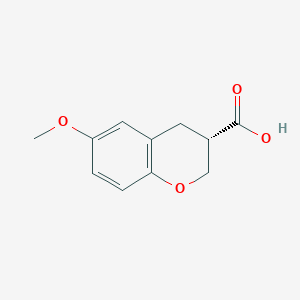
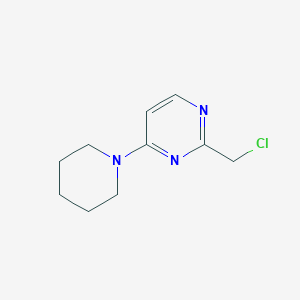

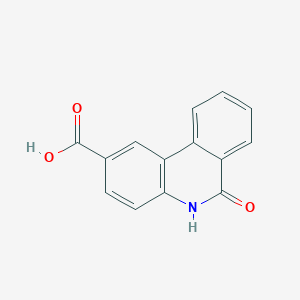


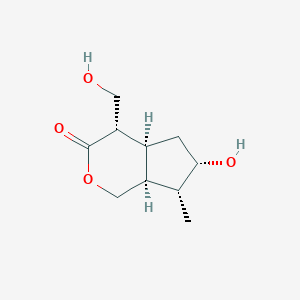
![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)

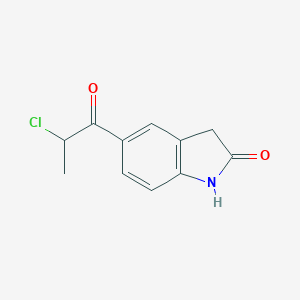
![(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B172121.png)
